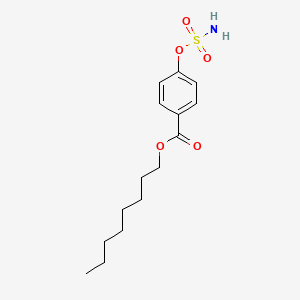

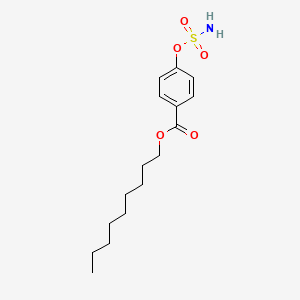

4-Sulfamoyloxy-benzoic acid nonyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-スルファモイルオキシ安息香酸ノニルエステルは、医薬品化学や工業プロセスなど、さまざまな分野での潜在的な用途で知られている化学化合物です。この化合物は、ノニルエステル置換基を持つ安息香酸部分にスルファモイルオキシ基が結合していることを特徴としています。 特定の酵素に対する阻害活性について研究されており、生化学研究において興味深い化合物となっています .

準備方法

合成経路と反応条件

4-スルファモイルオキシ安息香酸ノニルエステルの合成は、通常、4-スルファモイルオキシ安息香酸とノニルアルコールのエステル化を伴います。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下、還流条件下で行われます。 反応混合物はその後、再結晶またはカラムクロマトグラフィーなどの標準的な手法を用いて精製し、目的の生成物を得ます .

工業生産方法

工業的な設定では、4-スルファモイルオキシ安息香酸ノニルエステルの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。 自動反応器と高度な精製システムの使用は、化合物の品質を維持しながら生産の拡大に役立ちます .

3. 化学反応解析

反応の種類

4-スルファモイルオキシ安息香酸ノニルエステルは、以下を含むさまざまな化学反応を起こします。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、4-スルファモイルオキシ安息香酸とノニルアルコールを生成します。

一般的な試薬と条件

加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件が一般的に使用されます。

主な生成物

加水分解: 4-スルファモイルオキシ安息香酸とノニルアルコール。

4. 科学研究への応用

化学反応の分析

Types of Reactions

4-Sulfamoyloxy-benzoic acid nonyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and nonyl alcohol.

Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.

Major Products

Hydrolysis: 4-Sulfamoyloxy-benzoic acid and nonyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry: It has shown inhibitory activity against estrone sulfatase, making it a candidate for the development of therapeutic agents targeting hormone-related disorders.

Biochemistry: The compound is used in enzyme inhibition studies to understand the mechanisms of enzyme action and regulation.

Industrial Applications:

作用機序

4-スルファモイルオキシ安息香酸ノニルエステルの作用機序は、エストロンスルファターゼなどの特定の酵素との相互作用を伴います。この化合物は酵素の活性部位に結合し、その活性を阻害し、硫酸化されたステロイド前駆体のエストロゲンへの変換を防ぎます。 この阻害は、エストロゲン調節が重要な状態において治療上の意味を持つ可能性があります .

類似化合物との比較

類似化合物

- 4-スルファモイルオキシ安息香酸メチルエステル

- 4-スルファモイルオキシ安息香酸エチルエステル

- 4-スルファモイルオキシ安息香酸プロピルエステル

独自性

4-スルファモイルオキシ安息香酸ノニルエステルは、より長いノニルエステル鎖を持つため、短い鎖の類似体と比較して、溶解性、反応性、生物学的標的との相互作用に影響を与える可能性があります。 この独自性は、これらの特性が有利である特定の用途にとって貴重な化合物となっています .

特性

分子式 |

C16H25NO5S |

|---|---|

分子量 |

343.4 g/mol |

IUPAC名 |

nonyl 4-sulfamoyloxybenzoate |

InChI |

InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-8-13-21-16(18)14-9-11-15(12-10-14)22-23(17,19)20/h9-12H,2-8,13H2,1H3,(H2,17,19,20) |

InChIキー |

MIEAOZZHVJFVJY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)